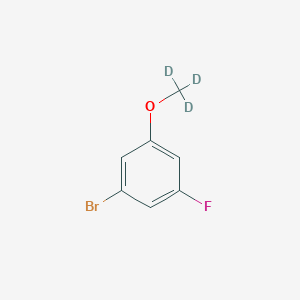

3-Fluoro-5-(methoxy-d3)-bromobenzene

Description

3-Fluoro-5-(methoxy-d3)-bromobenzene: is a deuterated derivative of bromobenzene, where the methoxy group is substituted with deuterium atoms

Properties

IUPAC Name |

1-bromo-3-fluoro-5-(trideuteriomethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNQVSGOIUYOPB-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(methoxy-d3)-bromobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-Fluoro-5-(methoxy-d3)-benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(methoxy-d3)-bromobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding phenols or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding deuterated benzene derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Phenolic compounds or quinones.

Reduction Products: Deuterated benzene derivatives.

Scientific Research Applications

Chemistry: 3-Fluoro-5-(methoxy-d3)-bromobenzene is used as a building block in organic synthesis. Its deuterated nature makes it valuable in studying reaction mechanisms and kinetics using techniques like nuclear magnetic resonance (NMR) spectroscopy.

Biology: In biological research, deuterated compounds are used as tracers in metabolic studies. This compound can be employed to investigate metabolic pathways and enzyme activities.

Medicine: Deuterated compounds are explored for their potential in drug development. The presence of deuterium can influence the pharmacokinetics and metabolic stability of drug candidates.

Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(methoxy-d3)-bromobenzene depends on its specific application. In chemical reactions, the presence of the deuterium atoms can affect the reaction rate and pathway due to the kinetic isotope effect. In biological systems, deuterated compounds can alter the metabolic stability and distribution of the compound, potentially leading to different biological effects compared to non-deuterated analogs.

Comparison with Similar Compounds

3-Fluoro-5-methoxy-bromobenzene: The non-deuterated analog.

3-Fluoro-5-(methoxy-d3)-phenylboronic acid: A boronic acid derivative with similar structural features.

3-Fluoro-5-(methoxy-d3)-phenol: An oxidized derivative.

Uniqueness: The uniqueness of 3-Fluoro-5-(methoxy-d3)-bromobenzene lies in its deuterated methoxy group, which provides distinct advantages in research applications, particularly in NMR spectroscopy and metabolic studies. The presence of deuterium can lead to different chemical and biological properties compared to its non-deuterated counterparts.

Biological Activity

3-Fluoro-5-(methoxy-d3)-bromobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorine atom and a methoxy group, is part of a broader class of compounds that exhibit diverse pharmacological properties. Understanding its biological activity is crucial for its application in drug discovery and development.

Chemical Structure and Properties

The molecular formula for this compound is C8H7BrF1O1. The structure includes:

- Fluorine atom : Known for enhancing biological activity and lipophilicity.

- Methoxy group : Often contributes to the compound's solubility and interaction with biological targets.

- Bromine atom : Provides additional reactivity and can influence the compound's binding affinity to various targets.

| Property | Value |

|---|---|

| Molecular Weight | 219.05 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P | Estimated > 2.0 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom is known to enhance the compound's ability to penetrate cell membranes, while the methoxy group may facilitate interactions with specific protein sites.

Antimicrobial Activity

Recent studies have indicated that halogenated aromatic compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains.

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of several halogenated derivatives, it was found that compounds with fluorine substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 2.0 µg/mL, indicating potent antimicrobial effects.

Anticancer Properties

Fluorinated compounds are increasingly being investigated for their anticancer properties due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Research Findings

A study highlighted the effects of fluorinated benzene derivatives on human cancer cell lines, revealing that this compound exhibited cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values of approximately 10 µM. This suggests a promising avenue for further investigation into its potential as an anticancer agent.

Neuroprotective Effects

Emerging research suggests that fluorinated compounds may also possess neuroprotective properties.

Neuroprotection Study

In vitro studies demonstrated that derivatives similar to this compound could reduce oxidative stress in neuronal cells exposed to glutamate toxicity, which is linked to neurodegenerative diseases. The compound was shown to decrease reactive oxygen species (ROS) levels significantly, indicating its potential role as a neuroprotective agent.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Neuroprotective Activity |

|---|---|---|---|

| This compound | 0.5 - 2.0 | ~10 | Significant reduction in ROS |

| 4-Bromo-2-fluorophenol | 1.0 - 4.0 | ~15 | Moderate effect |

| 2-Fluorophenol | 2.0 - 5.0 | ~20 | Minimal effect |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.